1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium
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Overview
Description
1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a pyrrolidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethylamine under basic conditions to form an intermediate. This intermediate is then reacted with ethylpyrrolidine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or primary amines in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-(3-thienyl)-2-propanamine: Similar in structure but contains a thienyl group instead of a pyrrolidinium ion.
4-Chlorophenyl cyclopropyl ketone: Shares the chlorophenyl and cyclopropyl groups but lacks the pyrrolidinium ion.
Uniqueness
1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium is unique due to its combination of a chlorophenyl group, a cyclopropyl group, and a pyrrolidinium ion. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for targeted research and applications .
Properties
CAS No. |
764664-36-0 |
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Molecular Formula |
C16H23ClN+ |
Molecular Weight |
264.81 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-cyclopropylmethyl]-1-ethylpyrrolidin-1-ium |
InChI |
InChI=1S/C16H23ClN/c1-2-18(11-3-4-12-18)16(13-5-6-13)14-7-9-15(17)10-8-14/h7-10,13,16H,2-6,11-12H2,1H3/q+1 |
InChI Key |
NNXFNCYIRIHCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCCC1)C(C2CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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